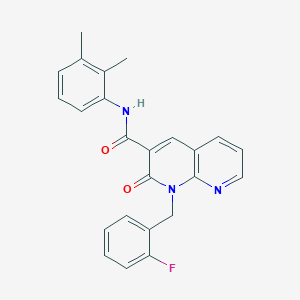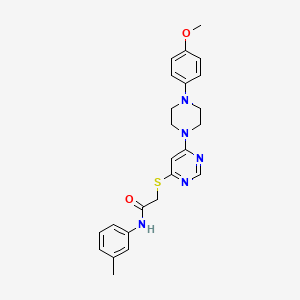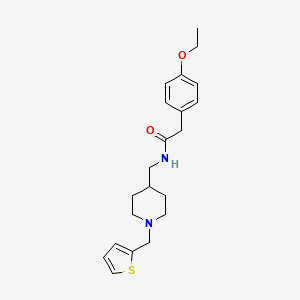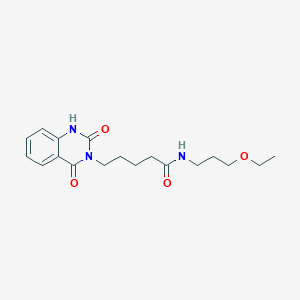
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-ethoxypropyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-ethoxypropyl)pentanamide, also known as EPPQ, is a chemical compound that has been widely studied in scientific research. EPPQ belongs to the class of quinazoline derivatives and has shown potential in various biological applications.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Antimicrobial Applications: A study by Patel & Patel (2011) discusses the synthesis of 2-oxo-azetidinyl-quinazolin-4(3H)-ones, derived from Schiff bases, showing good antimicrobial activity, particularly compounds with chloro and methoxy groups (N. Patel & Jaymin C. Patel, 2011).
Tubulin-Polymerization Inhibition
- Cancer Research: Wang et al. (2014) developed novel compounds that inhibit tubulin polymerization, potentially valuable in cancer treatment. Their study identified a compound with substantial inhibition of colchicine binding, indicating promising therapeutic applications (Xiao-Feng Wang et al., 2014).
Synthesis and Antimicrobial Evaluation of Peptide Derivatives
- Antibacterial Properties: Kapoor et al. (2017) synthesized amino acid/dipeptide derivatives of quinazolin-3(4H)-one, exhibiting moderate to significant antibacterial activity against various bacteria strains (B. Kapoor et al., 2017).
Antigiardial Activity and DNA Binding
- Protozoan Infections: A study by Constance et al. (1991) showed that analogs of pentamidine, including certain quinazoline derivatives, demonstrated activity against Giardia lamblia, suggesting potential in treating protozoan infections (A. Constance et al., 1991).
Antiallergy Agents
- Antiallergic Activity: Research by LeMahieu et al. (1983) revealed that certain quinazolinone derivatives showed potent antiallergic activity in tests, suggesting their potential as antiallergy agents (R. LeMahieu et al., 1983).
properties
IUPAC Name |
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-ethoxypropyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-2-25-13-7-11-19-16(22)10-5-6-12-21-17(23)14-8-3-4-9-15(14)20-18(21)24/h3-4,8-9H,2,5-7,10-13H2,1H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWOVOJEWUXFBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)CCCCN1C(=O)C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2987076.png)
![2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2987077.png)
![2-benzamido-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2987078.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-methoxyphenyl)methanone](/img/structure/B2987080.png)
![4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-prop-2-enylbenzamide](/img/structure/B2987082.png)
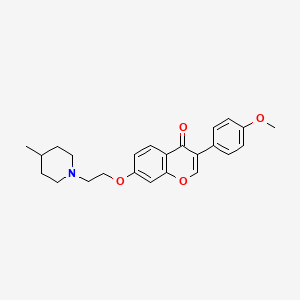
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2987085.png)
![6-chloro-3-(4-fluorophenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2987086.png)
![N-cyclohexyl-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2987087.png)
![N-1,3-benzodioxol-5-yl-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2987089.png)

